molecular formula C9H9ClFI B14073901 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene

1-(3-Chloropropyl)-2-fluoro-3-iodobenzene

Cat. No.: B14073901
M. Wt: 298.52 g/mol
InChI Key: SOLULFDLCOEGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)-2-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to a benzene ring, along with a propyl chain. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: The introduction of halogen atoms into the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using halogenating agents such as iodine monochloride (ICl) for iodination and fluorine gas (F2) or other fluorinating agents for fluorination.

    Alkylation: The attachment of the propyl chain to the benzene ring. This can be done using a Friedel-Crafts alkylation reaction, where 3-chloropropyl chloride is reacted with the halogenated benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products. For example, oxidation using potassium permanganate (KMnO4) can convert the propyl chain into a carboxylic acid group.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. This reaction typically involves a palladium catalyst and a boronic acid reagent.

Scientific Research Applications

1-(3-Chloropropyl)-2-fluoro-3-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems, including their interactions with enzymes and receptors.

    Medicine: Research into the compound’s potential therapeutic properties, such as its use in designing new drugs with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene exerts its effects depends on the specific application and the target molecules involved. In general, the compound’s halogen atoms can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-fluoro-3-iodobenzene can be compared with other halogenated aromatic compounds, such as:

    1-(3-Chloropropyl)-2-fluoro-3-bromobenzene: Similar structure but with a bromine atom instead of iodine. The different halogen can affect the compound’s reactivity and interactions.

    1-(3-Chloropropyl)-2-fluoro-3-chlorobenzene: Contains two chlorine atoms and one fluorine atom. The absence of iodine can lead to different chemical properties and applications.

    1-(3-Chloropropyl)-2-fluoro-3-methylbenzene: Contains a methyl group instead of a halogen. The presence of a non-halogen substituent can significantly alter the compound’s reactivity and interactions.

The uniqueness of this compound lies in its combination of three different halogen atoms, which imparts distinct chemical properties and makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H9ClFI

Molecular Weight

298.52 g/mol

IUPAC Name

1-(3-chloropropyl)-2-fluoro-3-iodobenzene

InChI

InChI=1S/C9H9ClFI/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2

InChI Key

SOLULFDLCOEGTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)F)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.